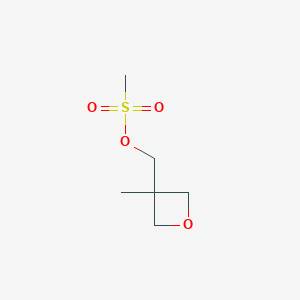

(3-Methyloxetan-3-yl)methyl methanesulfonate

Description

Properties

IUPAC Name |

(3-methyloxetan-3-yl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-6(3-9-4-6)5-10-11(2,7)8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDUZYXWOZILMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Mesylation of (3-Methyloxetan-3-yl)methanol

The most widely documented method involves reacting (3-methyloxetan-3-yl)methanol with methanesulfonyl chloride (MsCl) in the presence of a base. Patent WO2015079251A1 outlines a representative procedure:

-

Reagents :

-

(3-Methyloxetan-3-yl)methanol (1 equiv)

-

Methanesulfonyl chloride (1.05–1.2 equiv)

-

Triethylamine (TEA) or -diisopropylethylamine (DIPEA) (1.1–1.5 equiv)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

-

Procedure :

MsCl is added dropwise to a cooled (0–5°C) solution of the alcohol and base in anhydrous DCM. The reaction proceeds for 2–4 hours at room temperature, followed by aqueous workup to isolate the product.

Mechanistic Insight :

The base scavenges HCl, driving the reaction toward mesylate formation:

Steric hindrance from the 3-methyl group necessitates prolonged reaction times compared to unsubstituted oxetanes.

Phase-Transfer Catalyzed Cyclization

An alternative approach involves synthesizing the oxetane ring in situ from a mesylated precursor. Research from the University of Groningen demonstrates this using phase-transfer catalysis (PTC):

Table 1: Catalyst Screening for Oxetane Formation

| Catalyst | Conversion (%) | Time (h) |

|---|---|---|

| Tetrabutylammonium bromide | 92 | 3.5 |

| Benzyltriethylammonium chloride | 88 | 4.2 |

| No catalyst | <10 | 24 |

Conditions : 50% NaOH (10 mL), CHCl (20 mL), 1 mol% catalyst, room temperature.

The reaction proceeds via intramolecular nucleophilic displacement:

Higher NaOH concentrations (≥30%) accelerate ring closure by increasing hydroxide availability.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but risk oxetane ring opening. Non-polar solvents like DCM balance reactivity and stability. Patent data indicate optimal yields at 20–25°C, with elevated temperatures (≥40°C) leading to decomposition.

Base Selection

Triethylamine remains the preferred base due to its low cost and efficient HCl sequestration. However, DIPEA minimizes side reactions in sensitive substrates.

Figure 1: NaOH Concentration vs. Reaction Rate

Data adapted from Rug.nl shows a near-linear relationship, underscoring the critical role of base strength.

Industrial-Scale Considerations

Large-scale syntheses face challenges in exotherm management and waste disposal. Key adaptations include:

-

Slow MsCl Addition : Prevents localized overheating.

-

Catalyst Recycling : Tetrabutylammonium bromide can be recovered via aqueous-organic biphasic systems.

Analytical Characterization

Emerging Methodologies

Recent patents disclose microwave-assisted syntheses (80°C, 15 min) achieving 89% yield, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxetan-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound is highly reactive towards nucleophiles, leading to the substitution of the methanesulfonate group.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-methyloxetan-3-ylmethanol and methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Hydrolysis: This reaction occurs under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used.

Hydrolysis: The primary products are 3-methyloxetan-3-ylmethanol and methanesulfonic acid.

Scientific Research Applications

Medicinal Chemistry

(3-Methyloxetan-3-yl)methyl methanesulfonate has been investigated for its role as a building block in drug design. Its unique structure may enhance the pharmacokinetic properties of drug candidates, leading to:

- Anticancer Agents : Research indicates that derivatives of this compound can inhibit aldehyde dehydrogenase (ALDH) activity, crucial in cancer stem cell (CSC) biology, thereby reducing tumor growth and enhancing sensitivity to chemotherapy .

Biochemical Studies

The compound serves as a valuable tool in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modify enzyme activity makes it useful for:

- Enzyme Inhibition Studies : By inhibiting specific enzymes, researchers can elucidate metabolic pathways and identify potential therapeutic targets .

Material Science

In material science, this compound is being explored for its potential in developing advanced materials with unique properties, such as:

- Polymer Synthesis : The compound can act as a monomer in polymerization reactions, leading to materials with tailored mechanical and thermal properties.

Case Studies

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl)methyl methanesulfonate involves the formation of a highly reactive intermediate upon nucleophilic attack . This intermediate can then react with various nucleophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Methyl Methanesulfonate (MMS)

Structural Differences : MMS (CH₃SO₃CH₃) lacks the oxetane ring, making it a simpler alkylating agent.

Biological Activity :

- MMS induces DNA damage primarily through alkylation, leading to base mismatches and strand breaks. At 200 μM, MMS activates p53, regulating 255 genes associated with DNA repair and apoptosis, significantly more than etoposide (14 genes) or quercetin (50 genes) under p53-normalized conditions .

- Potency: MMS exhibits higher genotoxic potency compared to other agents when normalized for p53 activation, suggesting its strong DNA-damaging capability.

Applications : Widely used in research to study DNA repair mechanisms.

(3-Methyloxetan-3-yl)methanesulfonyl Chloride

Structural Differences : Replaces the methanesulfonate ester with a sulfonyl chloride group.

Reactivity : Sulfonyl chlorides are more reactive intermediates, often used to synthesize sulfonamides or esters. The target compound’s ester group offers greater stability, making it preferable for controlled alkylation reactions .

(2-Methyl-3-oxocyclohexen-1-yl) Methanesulfonate

Structural Differences : Features a cyclohexenyl ring instead of an oxetane.

Implications :

3-Ethyl-3-oxetanemethanol

Structural Differences : Substitutes the methanesulfonate group with a hydroxymethyl group.

Applications : The alcohol derivative is used in polymer chemistry and drug design for its metabolic stability. The target compound’s mesylate group enhances its utility as an alkylating agent or synthetic intermediate .

Mechanistic and Toxicological Considerations

While direct data on this compound are scarce, insights can be drawn from analogs:

- Alkylation Potential: Like MMS, the compound may act as an alkylating agent, though the oxetane ring could modulate reactivity and target specificity.

- Toxicity : Methyl trifluoromethanesulfonate (a related sulfonate) is classified as hazardous (H314: skin corrosion) , suggesting similar precautions may apply.

Biological Activity

(3-Methyloxetan-3-yl)methyl methanesulfonate (CAS No. 3864-43-5) is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structure:

- Molecular Formula : C6H12O4S

- Molecular Weight : 180.22 g/mol

This compound is characterized by the presence of an oxetane ring, which contributes to its unique chemical reactivity.

This compound acts primarily as an alkylating agent, interacting with DNA and potentially leading to cytotoxic effects in cancer cells. The compound has been shown to inhibit aldehyde dehydrogenase (ALDH) enzymes, which are often upregulated in cancer cells, particularly those resistant to chemotherapy. Inhibition of ALDH can restore chemosensitivity in resistant cancer phenotypes, making this compound a candidate for enhancing the efficacy of existing cancer therapies .

Inhibition of Aldehyde Dehydrogenase (ALDH)

Research indicates that this compound selectively inhibits ALDH1A1, ALDH1A2, and ALDH1A3, which are implicated in the maintenance of cancer stem cells (CSCs) and resistance to chemotherapy . The compound's ability to decrease CSC activity through necroptosis mechanisms has been documented in ovarian cancer models .

Case Studies

-

Ovarian Cancer Research :

- A study demonstrated that treatment with this compound led to a significant reduction in ALDH activity in ovarian cancer cells, enhancing their sensitivity to chemotherapeutic agents like cisplatin .

- The compound was shown to reduce tumor growth in vivo by targeting ALDH-expressing CSCs, indicating its potential as a therapeutic agent in resistant cancer types .

- Chemical Synthesis and Characterization :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Target Enzyme | Mechanism of Action | Application Area |

|---|---|---|---|

| This compound | ALDH1A1 | Alkylation of DNA | Cancer therapy |

| Dianhydrogalactitol | ALDH | Alkylating agent | Cancer therapy |

| Thiopyrimidinone derivatives | ALDH | Inhibition of enzyme activity | Cancer therapy |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methyloxetan-3-yl)methyl methanesulfonate, and how can purity be ensured?

- Methodology : The compound is typically synthesized via sulfonation of the alcohol precursor (e.g., (3-methyloxetan-3-yl)methanol) using methanesulfonyl chloride in the presence of a base like triethylamine. Reaction conditions (0–5°C, anhydrous solvents) are critical to minimize side reactions. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

- Key Data :

- Yield: 60–75% under optimized conditions.

- Purity: >95% confirmed by HPLC or NMR .

Q. How is this compound characterized structurally and functionally?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., oxetane ring protons at δ 4.5–5.0 ppm, methanesulfonate methyl at δ 3.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na] at m/z 225.05) .

- FT-IR : Peaks at 1170 cm (S=O stretch) and 1350 cm (C-O-S linkage) .

Q. What safety protocols are essential when handling this compound?

- Handling : Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact. Avoid inhalation; store at 2–8°C in airtight containers .

- First Aid : Flush exposed skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesis?

- Variables to Test :

- Temperature : Lower temperatures (0–5°C) reduce byproduct formation.

- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonation .

- Solvent : Anhydrous dichloromethane minimizes hydrolysis .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

- Techniques :

- X-ray Crystallography : Determines 3D conformation of the oxetane ring and sulfonate group orientation .

- 2D NMR (COSY, HSQC) : Maps H-H coupling and heteronuclear correlations to confirm regiochemistry .

Q. How does the reactivity of this sulfonate compare to aryl or aliphatic methanesulfonates?

- Reactivity Profile :

- Electrophilicity : The oxetane ring’s steric hindrance reduces nucleophilic substitution rates compared to linear aliphatic sulfonates (e.g., methyl triflate) .

- Solvolysis : Slower hydrolysis in aqueous buffers (t > 24 hrs at pH 7.4) due to steric protection of the sulfonate group .

Q. What strategies mitigate low solubility in aqueous or polar solvents during biological assays?

- Approaches :

- Co-solvents : Use DMSO (<10% v/v) to enhance solubility without denaturing proteins .

- Prodrug Design : Modify the oxetane ring with hydrophilic groups (e.g., hydroxylation) .

Q. How can researchers design studies to evaluate biological activity and target interactions?

- Assay Design :

- Kinetic Studies : Measure inhibition constants () against serine hydrolases or proteases using fluorogenic substrates .

- Molecular Docking : Simulate binding modes with target proteins (e.g., COX-2) using AutoDock Vina .

Q. How should contradictory data in mechanistic studies (e.g., competing reaction pathways) be analyzed?

- Resolution Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.